molecular formula C15H20FN3O3 B13928160 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1071521-56-6

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13928160
CAS No.: 1071521-56-6
M. Wt: 309.34 g/mol
InChI Key: GOHLAZVVQWOLJZ-UHFFFAOYSA-N
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Description

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-based compound featuring a tert-butyl carbamate group and a 6-fluoro-pyridine-2-carbonyl substituent. The tert-butyl ester moiety enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

The carbonyl linkage to the piperazine ring may facilitate further derivatization, such as amide bond formation or nucleophilic substitutions.

Properties

CAS No.

1071521-56-6

Molecular Formula

C15H20FN3O3

Molecular Weight

309.34 g/mol

IUPAC Name

tert-butyl 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3

InChI Key

GOHLAZVVQWOLJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A recent and environmentally friendly method involves a one-step photocatalytic synthesis of related piperazine carboxylic acid tert-butyl esters, including analogs of the target compound, using an acridine salt as a visible light photocatalyst.

  • Reagents and Conditions:

    • 2-Aminopyridine (or fluorinated analogs)
    • Piperazine-1-carboxylic acid tert-butyl ester
    • Acridine salt photocatalyst (0.1 eq)
    • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq)
    • Solvent: Anhydrous dichloroethane
    • Reaction under oxygen atmosphere with blue LED irradiation for 10 hours
  • Procedure:

    • Mix the reagents in the solvent.
    • Replace the atmosphere with oxygen three times.
    • Irradiate with blue LED light to induce the photocatalytic reaction.
    • After completion, dry and purify the product by column chromatography.
  • Outcome:

    • The product, a colorless white solid, was obtained in 95% yield .
    • The method avoids heavy metals and harsh conditions, making it safe, cost-effective, and environmentally friendly.
    • The synthesis path is shortened, reducing byproducts and improving yield.
Parameter Value
2-Aminopyridine 0.2 mmol (1.0 eq)
Piperazine-1-carboxylic acid tert-butyl ester 0.2 mmol (1.0 eq)
Acridine salt photocatalyst 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq)
Solvent Anhydrous dichloroethane (2 mL)
Reaction time 10 hours
Atmosphere Oxygen
Yield 95%

Source: Patent CN108558792B, 2018

Conventional Coupling via Acid Chloride or Carbodiimide Activation

Traditional methods for synthesizing 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester involve activating the carboxylic acid group of the fluoropyridine derivative followed by coupling with the piperazine tert-butyl ester.

  • Typical Steps:

    • Synthesis or procurement of 6-fluoro-pyridine-2-carboxylic acid.
    • Activation of the acid group using reagents such as:
      • Carbodiimides (e.g., EDC, DCC) often in the presence of HOBt or similar additives.
      • Conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride.
    • Coupling with piperazine-1-carboxylic acid tert-butyl ester under mild base conditions.
    • Purification via crystallization or chromatography.
  • Advantages:

    • Well-established and reliable.
    • High purity and yield achievable.
    • Amenable to scale-up.
  • Limitations:

    • Use of potentially hazardous reagents (acid chlorides, carbodiimides).
    • Longer reaction times and multiple steps.
    • Generation of byproducts requiring careful purification.

While no direct literature was found specifically for the fluorinated pyridine derivative, analogous methods are well documented for related compounds in the pharmaceutical literature.

Multi-Step Synthetic Routes from Piperazine and Pyridine Precursors

In more complex synthetic schemes, the target compound is prepared through multi-step sequences involving:

  • Alkylation or benzylation of piperazine derivatives.
  • Esterification and deprotection steps.
  • Coupling with substituted pyridine carboxylic acids.

For example, a related synthetic route involves:

  • Alkylation of tert-butyl piperazine-1-carboxylate with substituted benzyl or pyridine aldehydes.
  • Subsequent reductive amination or condensation reactions.
  • Ester hydrolysis and re-protection steps as needed.

These methods are often used to prepare libraries of analogs for drug discovery, allowing structural diversification.

Step Reagents/Conditions Yield (%)
Esterification of pyridine acid Methanol, acid catalyst ~70
Alkylation of piperazine Mitsunobu reaction or alkyl halides 50-80
Coupling reactions Carbodiimide coupling or reductive amination 50-75
Deprotection Acidic conditions (e.g., HCl in dioxane) Quantitative

Source: Chem. Pharm. Bull. 68(5):452-465, 2020

Comparative Analysis of Preparation Methods

Feature Photocatalytic One-Step Method Conventional Coupling Method Multi-Step Synthetic Route
Number of Steps One-step synthesis Multiple steps (activation + coupling) Multiple steps (alkylation, coupling, deprotection)
Catalysts/Reagents Acridine salt photocatalyst, oxidant Carbodiimides, acid chlorides, bases Mitsunobu reagents, reducing agents, acids
Reaction Conditions Blue LED irradiation, oxygen atmosphere, mild temp Room temperature to reflux, inert atmosphere Various, often mild to moderate temperatures
Yield High (~95%) Moderate to high (variable) Moderate to high (variable)
Environmental Impact Low, no heavy metals, mild oxidants Moderate, use of hazardous reagents Variable, depends on reagents
Purification Column chromatography Crystallization, chromatography Chromatography, crystallization
Suitability for Scale-up High, due to simplicity and safety Established industrial methods Suitable but more complex

Research Outcomes and Notes

  • The photocatalytic method represents an innovative advance, offering a safer and more sustainable route with excellent yields and minimal byproducts.
  • Conventional methods remain widely used due to their robustness and familiarity in industrial settings.
  • Multi-step routes provide flexibility for structural modifications but require more extensive purification and longer synthesis times.
  • Purification typically involves column chromatography or recrystallization to achieve the required purity for pharmaceutical applications.
  • The choice of method depends on the scale, available equipment, and desired purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro, chloro) enhance electrophilicity, facilitating nucleophilic substitutions or catalytic reductions .
  • Amino groups (e.g., in ) improve solubility and enable conjugation reactions, critical in drug design.
  • Bulkier substituents (e.g., 6-phenyl in ) may sterically hinder reactions but improve target specificity.

Palladium-Catalyzed Amination

  • Example : tert-Butyl piperazine-1-carboxylate reacts with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) under Pd catalysis to form aryl piperazines .
  • Relevance to Target Compound : A similar approach could couple 6-fluoro-pyridine-2-carbonyl chloride with tert-butyl piperazine-1-carboxylate.

Hydrogenation of Nitro Derivatives

  • Example: Reduction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylate using Pd-C/H₂ yields 4-(6-amino-pyridin-3-yl) derivatives with 94% efficiency .
  • Application : The 6-fluoro group in the target compound avoids the need for this step, streamlining synthesis.

Boc Deprotection and Functionalization

  • Example : HCl-mediated Boc removal from intermediates like aryl piperazine 11 enables further alkylation or acylation .

Biological Activity

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 6-fluoropyridine moiety and a tert-butyl ester group. Its molecular formula is C14H18FN3O3C_{14}H_{18}FN_{3}O_{3} with a molecular weight of approximately 295.3 g/mol.

Research indicates that compounds similar to 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester often act as modulators of various biological targets, including G-protein-coupled receptors (GPCRs) and kinases. For example, studies have shown that piperazine derivatives can inhibit specific protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases .

Pharmacological Effects

  • Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties. The presence of the fluorinated pyridine group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .
  • CNS Activity : Compounds with piperazine structures are frequently investigated for their effects on the central nervous system (CNS). They may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems .
  • Cancer Treatment : There is evidence suggesting that similar compounds can act as inhibitors of mutant forms of receptor tyrosine kinases involved in various cancers, such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Case Studies

StudyFindings
Study on Antimicrobial EfficacyDemonstrated that piperazine derivatives showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in infections resistant to conventional antibiotics .
CNS Activity AssessmentEvaluated the anxiolytic effects of piperazine derivatives in animal models, indicating a reduction in anxiety-like behaviors .
Cancer Inhibition ResearchInvestigated the inhibition of PDGFRA and KIT mutations by piperazine-based compounds, reporting subnanomolar IC50 values, highlighting their potential as targeted cancer therapies .

Synthesis and Derivatives

The synthesis of 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester involves several steps, including:

  • Condensation reactions between piperazine derivatives and fluorinated pyridine carboxylic acids.
  • The use of tert-butyl esters to enhance solubility and bioavailability.

These synthetic routes have been optimized to yield high purity compounds suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(6-fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester?

  • Methodology :

Piperazine Functionalization : Start with tert-butyl piperazine-1-carboxylate. Introduce the 6-fluoro-pyridine-2-carbonyl moiety via a palladium-catalyzed amination or coupling reaction. For example, use Pd(OAc)₂ with XPhos ligand in tert-butanol at 60–100°C under inert atmosphere to couple halogenated pyridine derivatives (e.g., 6-fluoro-2-bromopyridine) .

Boc Deprotection : If intermediates require Boc removal, treat with HCl in dioxane or aqueous acidic conditions (e.g., 4M HCl, 93–96°C for 17 hours) .

Purification : Use silica gel chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) or recrystallization to isolate the product .

  • Key Data : Typical yields range from 45% to 91%, confirmed by LCMS (e.g., m/z 372.2 [M+H]⁺) and ¹H NMR .

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.46 ppm, pyridine protons at δ 8.3–8.8 ppm) .
  • LCMS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials or de-Boc byproducts) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., triclinic crystal system with P1 space group) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

  • Function : The Boc group protects the piperazine nitrogen during synthesis, preventing unwanted side reactions. It is later removed under acidic conditions (e.g., HCl) to generate free amines for downstream functionalization .
  • Stability : Boc is stable under basic and neutral conditions but labile in strong acids, making it ideal for stepwise synthesis .

Q. What safety precautions are required when handling this compound?

  • Hazards : Irritant to eyes/respiratory system; lachrymator. Use fume hoods, gloves, and goggles .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine coupling reactions be addressed?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
  • Temperature Control : Reactions at 100°C under microwave irradiation improve yields compared to standard heating .
  • Boronate Intermediates : Use Suzuki-Miyaura coupling with tert-butyl piperazine boronate esters for regioselective pyridine attachment .

Q. What are common impurities in the final product, and how are they resolved?

  • Impurity Sources :

  • Residual palladium (from catalysts).
  • Incomplete Boc deprotection or over-reaction.
    • Mitigation :
  • Chelating Resins : Pass crude product through Si-Trisamine to remove Pd .
  • Acid Wash : Treat with 1M HCl to hydrolyze Boc intermediates, followed by neutralization .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Case Study :

  • In RBP4 antagonists, the tert-butyl group and pyridine orientation affect binding affinity. Use NOESY NMR or X-ray diffraction to analyze spatial arrangements .
  • Computational modeling (e.g., DFT or molecular docking) predicts interactions with target proteins .

Q. Can the Boc group be replaced with alternative protecting groups for specific applications?

  • Alternatives :

  • Fmoc : Labile under basic conditions, suitable for orthogonal protection.
  • Cbz : Removable via hydrogenolysis.
    • Trade-offs : Boc offers better stability in basic media, while Fmoc/Cbz enable milder deprotection .

Q. How is the compound utilized in drug discovery pipelines?

  • Applications :

  • Kinase Inhibitors : Serve as a scaffold for pyridine-based inhibitors (e.g., targeting EGFR or ALK) .
  • PROTACs : The tert-butyl ester enhances cell permeability for protein degradation studies .
    • Data : IC₅₀ values for lead compounds are typically validated via enzymatic assays (e.g., <100 nM in RBP4 models) .

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